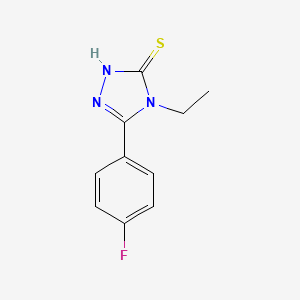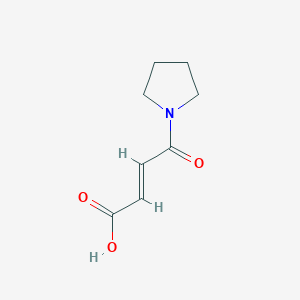
六氟戊二酸二乙酯
描述
Diethyl hexafluoroglutarate is a specialty product for proteomics research . It has a molecular formula of C9H10F6O4 and a molecular weight of 296.16 .
Molecular Structure Analysis
The molecular structure of Diethyl hexafluoroglutarate consists of 9 carbon atoms, 10 hydrogen atoms, 6 fluorine atoms, and 4 oxygen atoms . It contains a total of 28 bonds, including 18 non-hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 2 aliphatic esters .Physical And Chemical Properties Analysis
Diethyl hexafluoroglutarate is a clear colorless liquid with an assay (GC) of ≥96.0% . It has a molecular weight of 296.16 .科学研究应用
构象特征
六氟戊二酸二乙酯 (DEFG) 因其构象特征而受到研究。与氢化对应物戊二酸二乙酯 (DEG) 相比,它表现出不同的极性和构象特征。DEFG 表现出明显更大的均方根偶极矩,表明其骨架键周围具有独特的构象能和旋转分布,这对于理解其在分子水平上的相互作用至关重要 (Reis‐Nunes, Riande, Chávez, & Guzmán, 1996)。
聚合物网络
DEFG 已用于合成热弹性聚合物网络。由含有 DEFG 的聚(新戊二醇六氟戊二酸酯)制成的这些网络表现出独特的应力光学行为,这对于材料科学和工程中的应用很重要。这些聚合物的旋光构型参数的理论计算与实验结果非常吻合,表明 DEFG 在确定这些性质中所起的作用 (Riande & Guzmán, 2002)。
环境影响
研究还集中在全氟化学品(包括 DEFG)的环境影响上。例如,监测了它们在欧洲各国的蔬菜中的含量,表明这些化合物广泛分布在环境中,并且可能对人体造成接触风险 (Herzke 等人,2013)。
去除技术
鉴于 DEFG 等物质的环境持久性,已经对它们从水溶液中的去除进行了研究。例如,与 DEFG 相关的化合物 HFPO-DA 已被研究其使用吸附和高压膜等先进处理方法的可去除性,突出了处理被此类稳定化合物污染的水所面临的挑战和进展 (Vakili 等人,2021)。
安全和危害
Diethyl hexafluoroglutarate is classified as a combustible liquid. It can cause skin irritation and serious eye irritation. It may also be harmful if inhaled and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .
作用机制
Mode of Action
It is known that the compound can be used for oil production processes .
Result of Action
It is known that the compound can cause skin irritation, serious eye irritation, and may be harmful if inhaled . Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethyl Hexafluoroglutarate. For instance, the compound is a combustible liquid and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should also be used only outdoors or in a well-ventilated area .
属性
IUPAC Name |
diethyl 2,2,3,3,4,4-hexafluoropentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F6O4/c1-3-18-5(16)7(10,11)9(14,15)8(12,13)6(17)19-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDPXVBLFJODJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(=O)OCC)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059977 | |
| Record name | Diethyl perfluoroglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
424-40-8 | |
| Record name | 1,5-Diethyl 2,2,3,3,4,4-hexafluoropentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=424-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl perfluoroglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000424408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl hexafluoroglutarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 2,2,3,3,4,4-hexafluoro-, 1,5-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl perfluoroglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl hexafluoroglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the conformational flexibility of diethyl hexafluoroglutarate compare to its non-fluorinated counterpart, diethyl glutarate?
A1: Research indicates that while diethyl hexafluoroglutarate (DEFG) and diethyl glutarate (DEG) share similar rotational populations around their skeletal bonds, their dipole moments differ significantly. DEFG exhibits a mean-square dipole moment of 12.1 D2 at 30°C, approximately half the value of DEG (5.26 D2) []. This discrepancy arises from the electronegativity of the fluorine atoms in DEFG, influencing the overall polarity and conformational preferences of the molecule. While the exact conformational energy landscape differs between the two molecules, the study suggests that the rotational populations around the skeletal bonds remain comparable [].
Q2: How do the conformational characteristics of diethyl hexafluoroglutarate influence its application in polyester networks?
A2: The stress-optical behavior of polyester networks incorporating DEFG as part of the polymer backbone provides insights into the relationship between conformation and material properties []. Networks formed with poly(neopentylglycol hexafluoroglutarate) (PNGHFG) exhibit negative deviations from linearity in birefringence-stress plots at high elongation ratios, attributed to the specific conformational characteristics of the DEFG unit []. Theoretical calculations using conformational energies derived from DEFG dipole moment analysis allowed for the determination of the optical configuration parameter (Δa), a key descriptor of stress-induced optical changes in the material []. The close agreement between the calculated (2.24 Å3 at 5°C) and experimental (2.98 Å3 at 5°C) Δa values emphasizes the significant role of DEFG conformation in dictating the macroscopic properties of these polymer networks [].
Q3: What analytical techniques are commonly used to characterize diethyl hexafluoroglutarate?
A3: Several techniques prove valuable in analyzing and characterizing diethyl hexafluoroglutarate. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for analyzing fluorine-containing compounds like DEFG []. It provides information about the number and types of fluorine environments within the molecule.
- Gas Chromatography (GC): GC helps determine the purity of DEFG by separating and identifying any impurities present in the sample [].
- Iodimetric Titration: This method allows for the quantification of the N-F bond in DEFG by reacting it with potassium iodide and subsequently titrating the liberated iodine with thiosulfate [].
- Dipole Moment Measurement: Determining the mean-square dipole moment (〈μ2〉) offers valuable insights into the conformational properties and overall polarity of DEFG [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





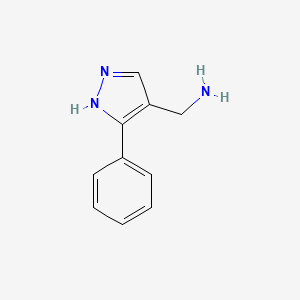
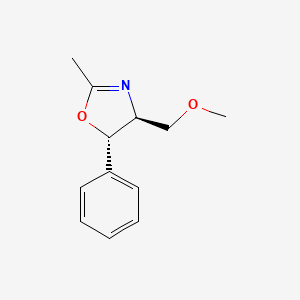
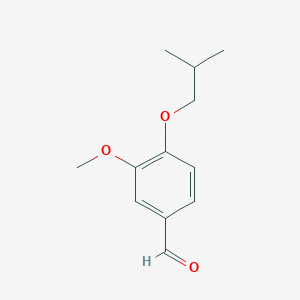
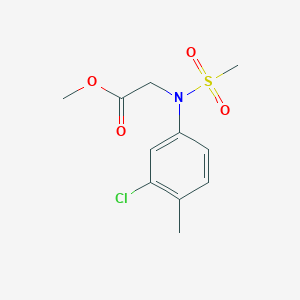
![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)
![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)
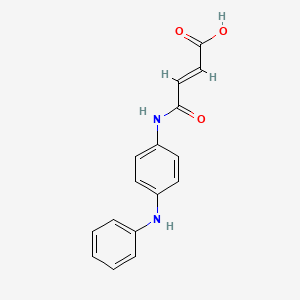
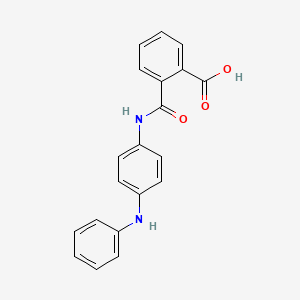
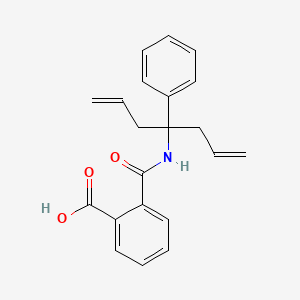
![4-[(2-Methyl-3-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1361296.png)
